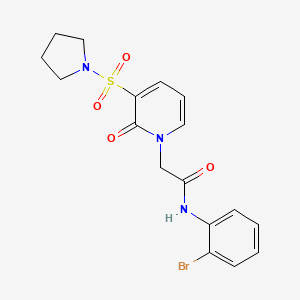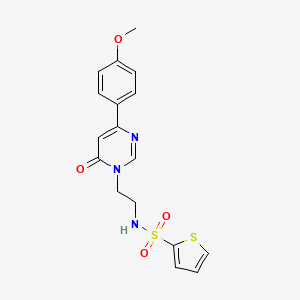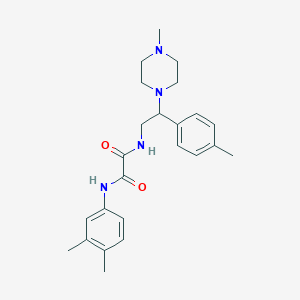
Methyl 3-(2-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives can involve various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Anticancer Activity
The compound has shown promise in the field of oncology. It has been synthesized via the Claisen–Schmidt condensation and displayed a high level of antimitotic activity against tested human tumor cells . This suggests its potential use as a chemotherapeutic agent, particularly in targeting rapidly dividing cancer cells.
Pharmacokinetics Prediction
The drug-like properties of this compound have been evaluated using predictive models like SwissAdme, revealing satisfactory drug-like parameters . This application is crucial for understanding the behavior of the compound in the human body, including its absorption, distribution, metabolism, and excretion (ADME).
Equilibrative Nucleoside Transporters (ENTs) Inhibition
This compound has analogues that have been studied as inhibitors of human Equilibrative Nucleoside Transporters (ENTs) . ENTs are integral in nucleotide synthesis and regulation of adenosine function, which is important in various physiological processes, including cardiovascular function and neurotransmission.
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity. This application is significant for the development of new cancer treatments.
Biological Activity of Thiazole Derivatives
Thiazole derivatives, which are structurally related to the compound , are essential components of numerous drugs and biologically active natural compounds . The compound’s thiazole moiety could be modified to enhance its biological activity.
Design of Synthetic Agents
The compound presents interest for the design of new synthetic agents with biological activity . This is particularly relevant in the development of new drugs and therapeutic agents.
Treatment of Diabetic Complications
Some thiazole derivatives are used in the treatment of diabetic complications, such as aldose reductase inhibitors . The compound could be explored for similar applications, given its structural similarity to these derivatives.
Immunomodulatory Effects
Thiazole derivatives have also been used as immunomodulatory agents . The compound could potentially be modified to enhance or modify immune responses in various therapeutic contexts.
作用機序
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting the function of ENTs . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various biochemical processes, including DNA replication, RNA transcription, and signal transduction .
Pharmacokinetics
Given its irreversible inhibition of ents , it can be inferred that the compound may have a long duration of action
Result of Action
The compound’s action results in the inhibition of ENTs, disrupting nucleotide synthesis and the regulation of adenosine function . This can lead to changes in cellular processes that rely on these biochemical pathways .
将来の方向性
特性
CAS番号 |
1114626-83-3 |
|---|---|
製品名 |
Methyl 3-(2-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
分子式 |
C25H28FN5O4S |
分子量 |
513.59 |
IUPAC名 |
methyl 3-[2-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28FN5O4S/c1-35-24(34)17-7-8-18-20(15-17)28-25(36)31(23(18)33)16-22(32)27-9-4-10-29-11-13-30(14-12-29)21-6-3-2-5-19(21)26/h2-3,5-8,15H,4,9-14,16H2,1H3,(H,27,32)(H,28,36) |
InChIキー |
FKWVHYMTOQNVOS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2879867.png)

![3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879870.png)
![2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2879871.png)

![3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879875.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2879881.png)